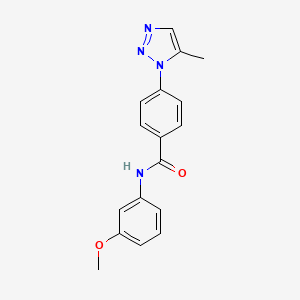

N-(3-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Description

N-(3-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a benzamide derivative featuring a 5-methyl-1,2,3-triazole moiety at the para position of the benzamide ring and a 3-methoxyphenyl substituent on the amide nitrogen. These compounds are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazide-condensation reactions . The 1,2,3-triazole group enhances metabolic stability and bioavailability, making such derivatives promising candidates for therapeutic applications, including anticancer and anti-inflammatory agents .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-12-11-18-20-21(12)15-8-6-13(7-9-15)17(22)19-14-4-3-5-16(10-14)23-2/h3-11H,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPGSQACEGSAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide under copper catalysis to form the 1,2,3-triazole ring.

Attachment of the Benzamide Group: The triazole intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can mimic natural substrates or ligands, allowing the compound to bind to biological targets.

Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the triazole ring and the benzamide group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Elemental Analysis

Key analogs differ in substituents on the benzamide nitrogen and triazole ring. Selected examples from the evidence include:

Key Observations :

- Halogen substituents (e.g., Br, Cl) reduce carbon content due to higher atomic mass but enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .

- Methoxy groups (e.g., 3-methoxyphenyl) improve solubility via hydrogen bonding while maintaining aromatic interactions .

Anticancer Activity

- Compound 4 : Exhibited IC50 = 12.3 µM against MCF-7 breast cancer cells, attributed to the electron-withdrawing fluorine atom enhancing DNA intercalation .

- Compound 25 : Demonstrated 70% inhibition of HeLa cell proliferation at 10 µM, linked to the thiazole moiety’s role in kinase inhibition .

- N-(3,4-dimethoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide analogs : Showed moderate activity against prostate cancer (PC-3 cells) due to dual methoxy groups modulating androgen receptor interactions .

Enzyme Inhibition

- Carbohydrate-triazole hybrids () : Inhibited IL-6 signaling with IC50 = 5.8 µM, suggesting triazole’s role in disrupting protein-protein interactions .

- Bomedemstat () : A triazole-containing LSD1 inhibitor currently in clinical trials for leukemia, highlighting the scaffold’s versatility in epigenetic modulation .

Critical Analysis and Trends

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and fluorine substituents improve solubility and target engagement, whereas bromine and chlorine enhance cytotoxicity but may increase metabolic instability .

- Triazole Positioning : 1,4-Disubstituted triazoles (e.g., ) show higher stability than 1,5-isomers due to reduced steric hindrance .

- Multitarget Potential: Hybrids with thiadiazole or carbohydrate moieties () exhibit dual kinase/IL-6 inhibition, suggesting broader therapeutic applications compared to simpler benzamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.